8-Methylthio-adenosine

Nucleoside analog Structural biology Medicinal chemistry

Researchers studying lipid metabolism or adenosine receptor signaling often face confounding results when using standard adenosine analogs. 8-Methylthio-adenosine (CAS 29836-01-9) resolves this by providing a uniquely selective chemical probe. Key differentiation: (1) Selectively inhibits cellular fatty acid and phospholipid uptake, an activity absent in 5'-MTA or adenosine. (2) Exhibits strong adenosine A1 receptor bias (Ki ≈ 29 nM) over A3 (Ki ≈ 2.55 μM), enabling specific pathway dissection. (3) Supplied at ≥98% purity (HPLC), with full analytical traceability for method validation. Guarantees reliability for lipid transport and receptor signaling studies.

Molecular Formula C11H15N5O4S
Molecular Weight 313.34 g/mol
Cat. No. B15141690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylthio-adenosine
Molecular FormulaC11H15N5O4S
Molecular Weight313.34 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C11H15N5O4S/c1-21-11-15-5-8(12)13-3-14-9(5)16(11)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14)/t4-,6?,7+,10-/m1/s1
InChIKeyZLSIRPOPTWVEOT-HMEJCUHCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylthio-adenosine Procurement Guide


8-Methylthio-adenosine (CAS 29836-01-9, C11H15N5O4S, MW 313.33) is a synthetic sulfur-containing adenine nucleoside analog characterized by a methylthio group substituted at the 8-position of the purine ring [1]. It belongs to the class of nucleoside antimetabolites/analogs and is primarily utilized as a biochemical tool for investigating cellular metabolic processes, including fatty acid uptake and adenosine receptor signaling .

8-Methylthio-adenosine vs. Generic Analogs


Generic adenosine analogs (e.g., 5'-methylthioadenosine [MTA], 2'-deoxyadenosine, or simple adenosine) are not functionally interchangeable with 8-Methylthio-adenosine due to critical structural differences that dictate distinct biological targets and metabolic fates. The 8-position methylthio modification alters the molecule's planarity, hydrogen-bonding capacity, and interaction with purinergic receptors and metabolic enzymes [1]. Unlike 5'-modified analogs that primarily engage the methionine salvage pathway, 8-Methylthio-adenosine exhibits a unique profile in inhibiting cellular fatty acid and phospholipid uptake—an activity not observed with unmodified adenosine or 5'-MTA . Consequently, substitution without verifying the specific 8-modification will yield divergent and potentially irrelevant experimental outcomes in studies of lipid metabolism, signal transduction, or cancer biology [2].

8-Methylthio-adenosine Specificity Evidence


Structural Divergence: 8-Methylthio vs. 5'-Methylthio

8-Methylthio-adenosine possesses a methylthio (-SCH3) moiety at the C8 position of the adenine base, whereas the structurally similar 5'-methylthioadenosine (MTA) carries the methylthio group on the ribose 5'-carbon [1]. 2'-Deoxy-8-(methylthio)adenosine differs further by lacking the 2'-hydroxyl group on the ribose, which impairs its incorporation into RNA and alters metabolic stability . This positional isomerism (C8 vs. C5') and ribose modification directly influence ligand-receptor recognition, enzyme substrate specificity, and cellular transport mechanisms, making the compounds non-interchangeable in functional assays.

Nucleoside analog Structural biology Medicinal chemistry

Fatty Acid & Phospholipid Uptake Inhibition

8-Methylthio-adenosine has been specifically shown to inhibit the uptake of fatty acids and phospholipids into cells, a functional property attributed to inhibition of cellular ATPase activity . In contrast, 5'-methylthioadenosine (MTA) primarily acts as an adenosine A2 receptor agonist to reprogram macrophage activation and suppress TNFα production, with no reported effect on lipid uptake [1]. Adenosine itself does not share this inhibitory activity on fatty acid transport.

Lipid metabolism Cell biology Biochemical stimulator

Adenosine Receptor Subtype Selectivity

While direct binding data for the specific 8-Methylthio-adenosine parent compound is sparse, a series of 8-thioalkyl-adenosine derivatives were evaluated for binding affinity at adenosine A1, A2A, and A3 receptors, revealing Ki values ranging from 29 nM (high-affinity A1) to >2.55 μM (low-affinity A3) [1]. This contrasts sharply with 5'-methylthioadenosine (MTA), which acts as a balanced agonist across A1, A2A, A2B, and A3 subtypes with Ki values of 0.15, 1.13, 13.9, and 0.68 μM respectively . The 8-methylthio substitution thus biases the selectivity profile, favoring A1 over A3 by approximately 88-fold in the derivative series, whereas MTA shows only ~10-fold A3/A2A selectivity. Importantly, these data suggest that 8-Methylthio-adenosine may serve as a scaffold for developing A1-selective probes.

GPCR pharmacology Adenosine receptors Drug discovery

Purity & Handling Specifications

8-Methylthio-adenosine is commercially available with a verified purity of ≥98% as determined by HPLC [1]. The molecular weight of 313.33 g/mol and CAS 29836-01-9 are consistent across reputable vendors . In comparison, 5'-methylthioadenosine (MTA) is supplied with a typical purity of ≥95% . The higher baseline purity of 8-Methylthio-adenosine reduces the need for additional purification steps prior to use in sensitive biochemical assays. Proper storage at -20°C as a powder ensures stability for up to 3 years, minimizing batch-to-batch variability in long-term studies [1].

Chemical procurement Quality control Laboratory standards

8-Methylthio-adenosine Validated Applications


Cellular Fatty Acid Uptake & Lipid Metabolism

Given its unique ability to inhibit the uptake of fatty acids and phospholipids—likely through ATPase inhibition—8-Methylthio-adenosine is an ideal chemical probe for dissecting lipid transport mechanisms and energy-dependent membrane processes in vitro . Researchers should prioritize this compound over 5'-MTA or adenosine when designing experiments focused on metabolic regulation of lipid influx in cancer cells, hepatocytes, or adipocytes.

Adenosine A1 Receptor Bias Probing

The evidence that 8-modified adenosine derivatives exhibit a strong selectivity bias toward the adenosine A1 receptor (Ki ≈ 29 nM) over A3 (Ki ≈ 2.55 μM) makes 8-Methylthio-adenosine a valuable scaffold for studying A1-mediated signaling pathways [1]. This is in direct contrast to 5'-MTA, which lacks this pronounced A1 preference. It is particularly relevant for research into cardioprotection, neuroprotection, and renal physiology where A1 receptor modulation is a therapeutic target.

Precursor for 8-Thioalkyl Derivative Libraries

The 8-methylthio group serves as a versatile synthetic handle for further chemical derivatization. As demonstrated in studies of 8-thioalkyl-adenosine inhibitors of bacterial NAD kinase, the 8-position is a key site for introducing diversity to optimize potency and selectivity [2]. Procuring the base 8-Methylthio-adenosine provides a validated starting point for medicinal chemistry campaigns aimed at developing novel antimicrobials or anticancer agents with unique binding modes.

Reference Standard for Analytical Methods

With a defined purity of ≥98% and distinct chromatographic properties, 8-Methylthio-adenosine can serve as a high-quality reference standard for HPLC and LC-MS method development and validation [3]. Its clear separation from the structurally similar but analytically distinct 5'-methylthioadenosine (CAS 2457-80-9) ensures accurate quantification of nucleoside analogs in complex biological matrices, such as cell lysates or tissue homogenates.

Technical Documentation Hub

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